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molecular formula C10H7Cl2IN2O2 B8296186 6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline

6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline

Cat. No. B8296186
M. Wt: 384.98 g/mol
InChI Key: JLFLGSYJXFGJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783572

Procedure details

A mixture of 6,7-dichloro-2,3-dimethoxy-5-iodoquinoxaline (3.0 g, 7.8 mmol), tributylvinylstannane (4.94 g, 15.6 mmol), lithium chloride (991 mg, 23.4 mmol) and bis(triphenylphosphine)palladium (II) chloride (600 mg, 1.56 mmol) in dry dimethylformamide (100 mL) was heated at 100° C. for 1.5 hours. The mixture was cooled, filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (eluting with toluene) to give 6,7-dichloro-2,3-dimethoxy-5-ethenylquinoxaline (1.76 g, 79%), as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
tributylvinylstannane
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
991 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](I)=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([O:13][CH3:14])[C:6]([O:15][CH3:16])=[N:5]2.[CH2:18](C([SnH3])=C(CCCC)CCCC)[CH2:19]CC.[Cl-].[Li+]>CN(C)C=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[Cl:1][C:2]1[C:3]([CH:18]=[CH2:19])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([O:13][CH3:14])[C:6]([O:15][CH3:16])=[N:5]2 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)I
Name
tributylvinylstannane
Quantity
4.94 g
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[SnH3]
Name
Quantity
991 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
600 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluting with toluene)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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